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3-(2,3,5-Trimethylphenoxy)propanoic acid

Cat. No.: B2577848
CAS No.: 63545-27-7
M. Wt: 208.257
InChI Key: IYKHBSNWWZFYFY-UHFFFAOYSA-N
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Description

Historical Perspective and Synthesis of Aryloxypropanoic Acids

The journey into aryloxypropanoic acids, the broader family to which 3-(2,3,5-trimethylphenoxy)propanoic acid belongs, has its roots in the development of synthetic organic chemistry. These compounds are characterized by an aryloxy group (a substituted benzene (B151609) ring linked to an oxygen atom) connected to a propanoic acid moiety.

Historically, the synthesis of aryloxypropanoic acids has been achieved through several reliable methods. A common and straightforward approach is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, in this case, a 3-halopropanoic acid or its ester derivative.

Another prevalent synthetic route involves the reaction of a phenol with an α,β-unsaturated carbonyl compound, such as acrylic acid or its esters, through a Michael addition. The choice of catalyst and reaction conditions can be tailored to optimize the yield and purity of the desired aryloxypropanoic acid. The general synthetic schemes are outlined below:

Reaction Type Reactant 1 Reactant 2 General Product
Williamson Ether SynthesisPhenol3-Halopropanoic acid/esterAryloxypropanoic acid
Michael AdditionPhenolAcrylic acid/esterAryloxypropanoic acid

These synthetic strategies offer versatility, allowing for the introduction of various substituents on the aromatic ring, thereby enabling the creation of a diverse library of aryloxypropanoic acid derivatives for further study.

Significance of the Trimethylphenoxy Moiety in Chemical Scaffolds

The phenoxy group itself is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govmdpi.com Its presence can influence a molecule's properties in several ways, including its ability to form hydrogen bonds, its lipophilicity, and its potential for π–π stacking interactions with biological targets. mdpi.com

The addition of three methyl groups to the phenoxy ring, creating a trimethylphenoxy moiety, further refines these properties. The methyl groups are electron-donating and increase the lipophilicity (fat-solubility) of the molecule. This can be a critical factor in determining how a compound is absorbed, distributed, metabolized, and excreted (ADME) by an organism. The specific substitution pattern (2,3,5-trimethyl) influences the steric hindrance and electronic environment around the ether linkage, which can in turn affect the molecule's conformation and its interaction with biological receptors. The incorporation of a trifluoromethyl group, for instance, has been shown to enhance metabolic stability and membrane permeability in drug candidates. mdpi.com While not a trifluoromethyl, the trimethyl substitution similarly modulates the physicochemical profile of the parent phenoxy structure.

Role of Propanoic Acid Derivatives in Medicinal and Agrochemical Chemistry (Theoretical Framework)

Propanoic acid and its derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals. ontosight.aiwikipedia.org The carboxylic acid group is a key functional feature, as it can participate in hydrogen bonding and can exist in an ionized form at physiological pH, influencing solubility and interaction with biological targets.

In Medicinal Chemistry:

Arylpropanoic acid derivatives are a well-established and important class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orghumanjournals.com Famous examples like Ibuprofen and Naproxen belong to this family. wisdomlib.org Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain. orientjchem.orghumanjournals.com Beyond their anti-inflammatory effects, various propanoic acid derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. ontosight.aiorientjchem.orghumanjournals.com

Propanoic Acid Derivative Example Primary Therapeutic Use
IbuprofenAnti-inflammatory, Analgesic wisdomlib.org
NaproxenAnti-inflammatory, Analgesic wisdomlib.org
KetoprofenAnti-inflammatory, Analgesic humanjournals.com

In Agrochemical Chemistry:

In the realm of agriculture, propanoic acid derivatives have found utility as herbicides, fungicides, and insecticides. ontosight.ai Propionic acid itself is used as a preservative for stored grains and animal feed due to its ability to inhibit the growth of mold and some bacteria. wikipedia.orgregulations.gov Certain aryloxypropanoic acids have been developed as herbicides that mimic the action of the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.

Application Area Function of Propanoic Acid/Derivatives
Grain & Feed PreservationFungicide, Bactericide regulations.gov
Herbicide ActionPlant growth regulator mimic

Research Gaps and Rationale for Investigating this compound

Despite the well-documented importance of both the aryloxypropanoic acid scaffold and the influence of methyl substitutions on the phenoxy ring, a thorough review of the scientific literature reveals a significant research gap concerning the specific compound This compound . There is a conspicuous absence of dedicated studies on its synthesis, characterization, and biological evaluation.

This lack of specific data presents a compelling rationale for its investigation. The theoretical framework outlined above suggests that this compound possesses a unique combination of structural features that could impart interesting biological activities.

Rationale for Investigation:

Novelty: The compound represents an unexplored area within the broader class of aryloxypropanoic acids.

Potential for Biological Activity: Based on the known activities of related compounds, this compound could exhibit anti-inflammatory, antimicrobial, or herbicidal properties.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound would provide valuable data for understanding the SAR of aryloxypropanoic acids. Specifically, it would elucidate the impact of the 2,3,5-trimethyl substitution pattern on biological efficacy and selectivity.

Physicochemical Properties: The trimethyl substitution is expected to increase lipophilicity compared to unsubstituted phenoxypropanoic acid. Investigating how this impacts solubility, membrane permeability, and ultimately, bioavailability would be a valuable contribution to the field.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B2577848 3-(2,3,5-Trimethylphenoxy)propanoic acid CAS No. 63545-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3,5-trimethylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8-6-9(2)10(3)11(7-8)15-5-4-12(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKHBSNWWZFYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCC(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 2,3,5 Trimethylphenoxy Propanoic Acid

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a powerful technique for planning organic syntheses by breaking down a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com For 3-(2,3,5-trimethylphenoxy)propanoic acid, the primary disconnection occurs at the ether linkage, suggesting two main precursor fragments: a nucleophilic phenoxide and an electrophilic three-carbon chain.

Key Disconnections and Precursors:

Disconnection 1 (C-O Bond): This is the most logical disconnection, breaking the bond between the aromatic ring and the ether oxygen. This leads to two key precursors:

2,3,5-Trimethylphenol (B45783): This serves as the nucleophile after deprotonation to form the corresponding phenoxide.

A 3-halopropanoic acid or its ester derivative (e.g., ethyl 3-bromopropanoate): This acts as the electrophile, providing the three-carbon propanoic acid side chain.

Alternative Disconnections: While less common, other disconnections are theoretically possible but often lead to more complex or less efficient synthetic routes.

This analysis identifies 2,3,5-trimethylphenol and a suitable 3-carbon electrophile as the most critical starting materials for the synthesis. The choice of the electrophile can influence the reaction conditions and the need for subsequent functional group transformations.

Multi-step Synthesis Approaches and Optimization

A common and straightforward multi-step synthesis of this compound is based on the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. researchgate.net

Typical Synthetic Route:

Formation of the Phenoxide: 2,3,5-Trimethylphenol is treated with a suitable base to generate the nucleophilic 2,3,5-trimethylphenoxide. Common bases include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).

Nucleophilic Substitution: The generated phenoxide is then reacted with an electrophilic three-carbon synthon, such as ethyl 3-bromopropanoate (B1231587) or 3-chloropropanoic acid. researchgate.net This is an SN2 reaction where the phenoxide displaces the halide.

Hydrolysis (if an ester is used): If an ester like ethyl 3-bromopropanoate is used, the resulting ester intermediate, ethyl 3-(2,3,5-trimethylphenoxy)propanoate, must be hydrolyzed to yield the final carboxylic acid. This is typically achieved by heating with an aqueous solution of a strong base (e.g., NaOH) followed by acidification.

Optimization of Reaction Conditions:

The efficiency of this synthesis can be optimized by carefully controlling several parameters:

ParameterConditionRationale
Base Strong, non-nucleophilic bases like K₂CO₃ or NaH are often preferred.These bases effectively deprotonate the phenol (B47542) without competing in the subsequent substitution reaction.
Solvent Polar aprotic solvents (e.g., acetone, DMF, acetonitrile) are ideal.These solvents solvate the cation of the base, leaving the phenoxide anion more nucleophilic, and are well-suited for SN2 reactions.
Temperature Moderate temperatures are generally used.Higher temperatures can promote side reactions like elimination, while lower temperatures may result in slow reaction rates.
Leaving Group Bromide and iodide are better leaving groups than chloride.This leads to faster reaction rates for the nucleophilic substitution step.

Development of Novel and Efficient Synthetic Routes

Research into the synthesis of aryloxypropanoic acids continues to explore more efficient and novel methodologies. While a specific novel route for this compound is not extensively documented in readily available literature, general advancements in the synthesis of this class of compounds can be applied.

One potential area for development is the use of phase-transfer catalysis. This technique can enhance the reaction rate between the aqueous phenoxide phase and the organic alkyl halide phase, potentially leading to milder reaction conditions and improved yields.

Another approach could involve the use of alternative coupling partners and catalysts, moving away from the traditional Williamson ether synthesis. For instance, copper- or palladium-catalyzed cross-coupling reactions could potentially be adapted for the formation of the ether linkage, although this is more common for the synthesis of diaryl ethers. nih.gov

Catalytic Transformations in the Synthesis of Aryloxypropanoic Acids

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. In the context of synthesizing aryloxypropanoic acids, catalytic methods can be applied to various steps.

Phase-Transfer Catalysis: As mentioned, catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) can facilitate the transfer of the phenoxide from an aqueous or solid phase to an organic phase containing the alkyl halide. This can accelerate the reaction and allow for the use of less harsh conditions.

Copper-Catalyzed Ullmann Condensation: While traditionally used for diaryl ether synthesis, modifications of the Ullmann reaction could potentially be employed. This would involve the copper-catalyzed coupling of 2,3,5-trimethylphenol with a suitable propanoic acid derivative. nih.gov

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for C-O bond formation. A synthetic route could be envisioned where a palladium catalyst facilitates the coupling of an activated 2,3,5-trimethylphenol derivative (e.g., a boronic acid) with a halogenated propanoic acid. nih.gov

The development of highly active and selective catalysts is a key area of research for improving the synthesis of aryloxypropanoic acids.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dergipark.org.trjddhs.com These principles can be applied to the synthesis of this compound in several ways:

Atom Economy: The Williamson ether synthesis, a key route, generally has good atom economy as most atoms from the reactants are incorporated into the final product. However, the formation of a salt byproduct (e.g., NaBr) is unavoidable.

Use of Safer Solvents: Traditional syntheses often use volatile organic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or ionic liquids. jddhs.com For the synthesis of aryloxypropanoic acids, exploring solvent-free conditions or the use of greener solvents like ethanol (B145695) or water (with a phase-transfer catalyst) would be beneficial.

Energy Efficiency: Employing catalytic methods can lead to lower reaction temperatures and shorter reaction times, thereby reducing energy consumption. jddhs.com Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input.

Use of Renewable Feedstocks: While the immediate precursors for this compound are typically derived from petrochemical sources, broader green chemistry goals include the development of synthetic pathways from renewable biomass. rsc.org

Waste Reduction: Optimizing reaction conditions to maximize yield and minimize byproduct formation is a core principle of green chemistry. dergipark.org.tr This includes the careful selection of reagents and catalysts to avoid unnecessary waste streams.

By incorporating these principles, the synthesis of this compound can be made more environmentally benign and sustainable.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, 2D NMR, Vibrational Spectroscopy)

Spectroscopic techniques are fundamental to determining the molecular structure of 3-(2,3,5-Trimethylphenoxy)propanoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, while vibrational spectroscopy probes the functional groups present.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal couplings between adjacent protons, for example, between the two methylene (B1212753) groups in the propanoic acid chain. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further establish the structure by showing longer-range correlations, such as from the methylene protons to the aromatic carbons via the ether linkage.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the molecule's functional groups. Key expected vibrational bands for this compound would include a broad O-H stretch from the carboxylic acid group, a sharp C=O (carbonyl) stretch, C-O stretches associated with the ether and carboxylic acid moieties, and various C-H and C=C stretching and bending modes from the aromatic ring and alkyl groups.

While these techniques are standard for structural elucidation, specific, peer-reviewed spectral data and detailed assignments for this compound are not widely available in the published literature.

X-ray Crystallography of this compound and its Co-crystals/Salts

X-ray crystallography provides unambiguous proof of a molecule's solid-state structure, offering precise measurements of bond lengths, bond angles, and torsion angles. A single-crystal X-ray diffraction study of this compound would reveal its exact three-dimensional arrangement in the crystal lattice.

Key insights from such a study would include:

The planarity of the trimethylphenyl ring.

The conformation of the flexible propanoic acid side chain relative to the aromatic ring.

Intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often form characteristic dimer motifs.

Furthermore, the formation of co-crystals or salts with other molecules could be investigated to understand and modify its solid-state properties. However, a search of crystallographic databases indicates that the crystal structure for this compound or its derivatives has not been reported in the scientific literature. Studies on similar molecules, like 3-(2-formylphenoxy)propanoic acid, show that the carboxylic acid group can form chain motifs through hydrogen bonding. researchgate.net

Conformational Analysis through Spectroscopic and Computational Methods

Conformational analysis investigates the different spatial arrangements (conformers) a molecule can adopt due to rotation around its single bonds. For this compound, key rotations exist around the C-O ether bond and the C-C bonds of the propanoic acid chain.

Spectroscopic Methods: NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy, can provide experimental evidence for through-space proximity between atoms, helping to deduce the preferred conformation in solution.

Computational Methods: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape. nih.gov By calculating the relative energies of different possible conformers, researchers can predict the most stable, low-energy structures. Such calculations on related phenoxypropanoic acids have been used to understand the relationship between conformation and biological activity. nih.gov

A thorough conformational analysis of this compound would involve a systematic search of its potential energy surface to identify all stable conformers and the energy barriers for interconversion between them. Currently, specific studies detailing the conformational preferences of this particular compound are not available in published research.

Isotopic Labeling Studies for Mechanistic Insights in Synthesis

Isotopic labeling is a technique used to trace the pathway of atoms through a chemical reaction. wikipedia.org By replacing an atom (e.g., ¹²C, ¹H, or ¹⁶O) with one of its heavier isotopes (e.g., ¹³C, ²H, or ¹⁸O), the fate of the labeled atom can be tracked in the reaction products using techniques like mass spectrometry or NMR spectroscopy. wikipedia.orgnih.gov

In the context of synthesizing this compound, which is typically formed via a Williamson ether synthesis between 2,3,5-trimethylphenol (B45783) and a 3-halopropanoic acid derivative, isotopic labeling could be used to:

Confirm the reaction mechanism by labeling the oxygen of the phenol (B47542) or a carbon atom in the propanoic acid chain.

Investigate potential side reactions or rearrangements.

Despite the utility of this technique for mechanistic elucidation, no specific isotopic labeling studies concerning the synthesis of this compound have been reported in the scientific literature. nih.gov

Computational and Theoretical Investigations of 3 2,3,5 Trimethylphenoxy Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. For a molecule like 3-(2,3,5-trimethylphenoxy)propanoic acid, these calculations can elucidate its geometric and electronic structure.

Studies on the related compound, phenoxyacetic acid, have utilized DFT and Hartree-Fock (HF) methods with basis sets like 6-311++g(d,p) to optimize the molecular geometry. orientjchem.org Similar calculations for this compound would predict key structural parameters. The results for phenoxyacetic acid show excellent agreement between calculated and experimental X-ray data, suggesting a high degree of confidence in the predicted geometry for the target molecule. orientjchem.org

Key electronic properties that can be determined include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this molecule, the oxygen atoms of the carboxyl and ether groups would be expected to be regions of high negative potential, while the acidic proton would be a site of positive potential.

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 1: Predicted Electronic Properties Based on Analogous Compounds
ParameterPredicted Value/CharacteristicSignificance
HOMO EnergyRelatively high (due to electron-donating groups)Indicates susceptibility to electrophilic attack
LUMO EnergyRelatively lowIndicates ability to accept electrons
HOMO-LUMO GapModerateCorrelates with chemical stability and reactivity
Dipole MomentNon-zeroIndicates polarity and influences intermolecular interactions

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. Applying MD simulations to this compound would provide a detailed picture of its conformational landscape, revealing the most stable arrangements (conformers) of the molecule in different environments (e.g., in a vacuum or in a solvent).

The key flexible bonds in this molecule are the C-O-C ether linkage and the C-C bonds within the propanoic acid side chain. MD simulations would track the torsional angles around these bonds to identify low-energy, stable conformations. This information is critical because the three-dimensional shape of a molecule often dictates its biological activity and physical properties. The simulation would reveal how the bulky trimethyl-substituted phenyl ring and the propanoic acid moiety orient themselves relative to each other, and how this is influenced by interactions with solvent molecules.

Prediction of Spectroscopic Parameters using Computational Methods

Computational methods are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. DFT calculations, following a geometry optimization, can accurately predict vibrational and NMR spectra.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies corresponding to the molecule's functional groups. For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches of the ether and acid, and various C-H stretches and bends of the aromatic ring and alkyl groups. Studies on phenoxyacetic acid and its derivatives have shown a strong correlation between DFT-calculated vibrational frequencies and experimental FT-IR spectra. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra. The calculations would provide distinct chemical shift values for the three methyl groups, the aromatic protons, and the protons on the propanoic acid chain, based on their unique electronic environments.

Table 2: Computationally Predicted Spectroscopic Data (Hypothetical)
Spectroscopy TypeKey FeaturePredicted Range/Value
FT-IRC=O stretch (Carboxylic Acid)~1700-1750 cm⁻¹
FT-IRO-H stretch (Carboxylic Acid)~2500-3300 cm⁻¹ (broad)
¹H NMRCarboxylic Acid Proton (-COOH)~10-12 ppm
¹H NMRAromatic Protons~6.5-7.0 ppm
¹³C NMRCarbonyl Carbon (-COOH)~170-180 ppm
¹³C NMRAromatic Carbons~110-160 ppm

Docking Studies and Molecular Interactions with Hypothetical Biological Targets (In Silico)

Molecular docking is an in silico technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein. nih.gov While specific targets for this compound are not defined, its structural similarity to other biologically active molecules allows for the exploration of hypothetical targets.

Substituted phenylpropanoic acid derivatives have been investigated as activators of peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation. nih.gov The propanoic acid moiety is also a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), suggesting cyclooxygenase (COX) enzymes as another potential target. mdpi.com

A docking study would involve:

Obtaining the 3D crystal structure of a target protein (e.g., PPAR-alpha or COX-2).

Computationally placing the optimized 3D structure of this compound into the protein's binding site.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) and predict the most likely binding pose.

The results would reveal potential hydrogen bonds (likely involving the carboxyl group), hydrophobic interactions (with the trimethylphenyl group), and other non-covalent interactions that stabilize the ligand-protein complex. Such in silico studies are crucial in the early stages of drug discovery for identifying and optimizing lead compounds. saudijournals.comresearchgate.netnih.gov

Theoretical Studies on Reaction Mechanisms Involving the Propanoic Acid Moiety

The propanoic acid moiety is the primary site for many chemical reactions. Theoretical studies can map out the energy profiles of these reactions, identifying transition states and calculating activation energies to predict reaction feasibility and pathways.

For this compound, a key reaction is the deoxygenation of the carboxylic acid group, which can proceed via decarboxylation (removal of CO₂) or decarbonylation (removal of CO). acs.org DFT-based studies on propanoic acid on metal catalyst surfaces (like Palladium or Ruthenium) have detailed these complex reaction mechanisms. osti.govresearchgate.netdntb.gov.ua These studies show that the reaction pathway often begins with the cleavage of the O-H bond, followed by C-C or C-O bond scission. acs.org While these studies are on heterogeneous catalysis, similar principles can be applied to understand the intrinsic reactivity of the molecule in other chemical transformations, such as esterification or amide bond formation, by calculating the energy barriers for the relevant transition states.

Design, Synthesis, and Characterization of Derivatives and Analogs

Rational Design Principles for Structural Modification

The rational design of derivatives of 3-(2,3,5-trimethylphenoxy)propanoic acid is guided by established principles of medicinal chemistry and materials science. Modifications are planned to systematically alter physicochemical properties such as lipophilicity, electronic character, and steric profile. The primary goal is to understand and optimize the molecule's interaction with biological targets or its performance in material applications.

Key strategies for structural modification include:

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups like tetrazoles or hydroxamic acids to modulate acidity and membrane permeability. researchgate.net

Homologation and Chain Modification: The length and rigidity of the propanoic acid chain can be altered. Introducing double bonds or cyclopropyl (B3062369) groups can impose conformational constraints, which is crucial for optimizing binding affinity to specific targets.

Aromatic Ring Substitution: The introduction of various substituents on the phenyl ring can profoundly impact the molecule's electronic and steric properties. Electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., methoxy, amino groups) can be used to fine-tune the molecule's reactivity and binding interactions. mdpi.com

Scaffold Hopping: In some instances, the entire trimethylphenoxy group may be replaced by other substituted aromatic or heteroaromatic systems to explore new chemical space while retaining key binding features.

The relationship between structural characteristics and potential activity is a central theme in derivative design. uc.pt For instance, the number and position of hydroxyl groups on a phenolic ring and the length of an ester chain can significantly influence cytotoxic activity. uc.pt Similarly, the introduction of bulky groups can enhance steric interactions or block metabolic pathways. mdpi.com

Table 1: Rational Design Strategies for Modifying this compound

Structural LocusModification StrategyPrinciple / RationalePotential Effect
Carboxylic AcidEsterification, AmidationMasking polarity, Prodrug designIncreased lipophilicity, altered solubility
Carboxylic AcidBioisosteric Replacement (e.g., tetrazole)Modulate pKa, improve metabolic stabilityEnhanced biological half-life, altered binding
Alkyl ChainChain extension/contractionVary distance between aromatic ring and acidOptimize fit in a binding pocket
Aromatic RingHalogenation (e.g., Cl, F)Introduce specific electronic and steric effectsModified binding affinity, altered metabolism
Aromatic RingAddition of methoxy/hydroxyl groupsIntroduce hydrogen bonding capabilityIncreased water solubility, new binding interactions

Synthesis of Esters, Amides, and Other Carboxylic Acid Derivatives

The carboxylic acid moiety of this compound is a prime site for derivatization. Standard organic synthesis protocols allow for the efficient conversion of the acid into a wide range of functional groups, most notably esters and amides. researchgate.net

Ester Synthesis: Esters are commonly prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive intermediate, such as an acyl chloride or activated with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), before reaction with the desired alcohol. researchgate.net A modular approach using photocatalysis can also provide access to α-arylated esters from different starting materials. rsc.org

Amide Synthesis: Amide bond formation is one of the most fundamental reactions in organic chemistry. nih.gov Direct condensation of this compound with an amine is typically inefficient and requires high temperatures. Therefore, coupling reagents are almost always employed. Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts (e.g., PyBOP). researchgate.net A more recent, catalyst-free method involves the direct amidation of esters using alkali metal amidoboranes, which can proceed rapidly at room temperature with high yields. nih.gov This method is chemoselective and applicable to a wide variety of aromatic and aliphatic esters. nih.gov

Table 2: Common Synthetic Routes to Carboxylic Acid Derivatives

DerivativeGeneral MethodReagentsKey Features
Methyl/Ethyl EstersFischer EsterificationMethanol/Ethanol (B145695), H₂SO₄ (cat.)Simple, uses common reagents.
Specialty EstersAcyl Chloride Route1. SOCl₂ or (COCl)₂ 2. Alcohol, PyridineHigh reactivity, suitable for hindered alcohols.
Primary AmidesEster AmidationEster of parent acid, Sodium amidoborane (NaNH₂BH₃)Fast, room temperature, high yield, catalyst-free. nih.gov
Secondary/Tertiary AmidesPeptide CouplingAmine, EDC, HOBtMild conditions, minimizes side reactions.
Hydroxamic AcidsAcyl Chloride Route1. SOCl₂ 2. Hydroxylamine (NH₂OH)Access to important metal-chelating groups. researchgate.net

Introduction of Substituents on the Aromatic Ring and Alkyl Chain

Further diversification of the this compound scaffold can be achieved by introducing substituents onto the aromatic ring or the propanoic acid chain.

Aromatic Ring Substitution: The existing trimethyl substitution pattern on the phenyl ring directs electrophilic aromatic substitution to the C4 and C6 positions.

Halogenation: Bromination or chlorination can be readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an appropriate catalyst.

Nitration: Introduction of a nitro group can be accomplished with a mixture of nitric acid and sulfuric acid, which can subsequently be reduced to an amino group, providing a handle for further functionalization.

Friedel-Crafts Reactions: Acylation or alkylation can introduce new carbon-based substituents, although the heavily substituted nature of the ring may lead to steric hindrance. mdpi.com

Alkyl Chain Substitution: Modifications to the propanoic acid chain can also be synthetically valuable.

α-Substitution: The α-carbon (C2) can be functionalized following deprotonation with a strong base like lithium diisopropylamide (LDA) and subsequent reaction with an electrophile (e.g., an alkyl halide).

β-Substitution: While more complex, strategies involving conjugate addition to an α,β-unsaturated precursor can introduce substituents at the β-carbon (C3).

Diversity-Oriented Synthesis of this compound Analogs

Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally complex and diverse small-molecule libraries from a common starting material. mdpi.commdpi.com Applying a DOS approach to this compound would enable the rapid generation of a wide array of analogs for screening.

A potential DOS workflow could start with a key intermediate, such as the methyl ester of this compound. This central molecule can then be subjected to a variety of parallel reactions.

Functional Group Interconversion: A portion of the library can be generated by converting the ester to various amides, alcohols (via reduction), or other functional groups.

Aromatic Substitution: Another branch of the library could be created by performing different electrophilic aromatic substitution reactions (halogenation, nitration) on the core scaffold.

Multicomponent Reactions: Three-component or four-component reactions, such as the Ugi or Passerini reactions, could be employed to introduce significant structural complexity in a single step, using the carboxylic acid or a derivative as one of the inputs.

This strategy allows for the exploration of chemical space around the core scaffold in an efficient, divergent manner, increasing the probability of discovering molecules with novel or enhanced properties. mdpi.com

Advanced Analytical Techniques for Characterization of Novel Derivatives

The unambiguous characterization of newly synthesized derivatives is essential to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose. uobaghdad.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules. researchgate.net ¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Advanced 2D NMR techniques like COSY, HSQC, and HMBC are used to establish detailed connectivity within complex derivatives. unimi.it

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the new compound and, through fragmentation patterns, offers clues about its structure. chemicalbook.com High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. unimi.it For volatile derivatives, such as trimethylsilyl (B98337) (TMS) esters, gas chromatography-mass spectrometry (GC-MS) is a common analytical method. nist.govnist.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. For example, the conversion of the carboxylic acid (broad O-H stretch around 3000 cm⁻¹ and C=O stretch around 1710 cm⁻¹) to an ester (C=O stretch around 1735 cm⁻¹) or an amide (C=O stretch around 1650 cm⁻¹ and N-H stretches) is easily monitored. mdpi.com

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are crucial for assessing the purity of the synthesized compounds and for monitoring the progress of reactions. americanpharmaceuticalreview.com

Table 3: Hypothetical Analytical Data for a Novel Derivative: 3-(4-Bromo-2,3,5-trimethylphenoxy)propanoic acid methyl ester

TechniqueExpected Observation
HRMS (ESI+) Calculated m/z for C₁₄H₁₉BrO₃ [M+H]⁺, observed value within 5 ppm.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~6.7 (s, 1H, Ar-H), ~4.2 (t, 2H, -OCH₂-), ~3.7 (s, 3H, -OCH₃), ~2.9 (t, 2H, -CH₂CO-), ~2.3-2.1 (3 x s, 9H, 3 x Ar-CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~172 (C=O, ester), ~155-115 (aromatic carbons), ~67 (-OCH₂-), ~52 (-OCH₃), ~35 (-CH₂CO-), ~20-15 (Ar-CH₃).
FT-IR (KBr) ν (cm⁻¹): ~2950 (C-H stretch), ~1735 (C=O ester stretch), ~1250 (C-O stretch), no broad O-H from carboxylic acid.

In Vitro Biological and Agrochemical Activity Studies of Derivatives

Enzyme Inhibition Assays (Non-Clinical Receptors)

No studies detailing the inhibitory effects of 3-(2,3,5-Trimethylphenoxy)propanoic acid on non-clinical enzyme receptors have been identified in the public domain. Consequently, there is no data available to present on its enzyme inhibition profile.

Receptor Binding Studies (Non-Clinical Receptors)

There is no available research that has investigated the binding affinity of this compound to any non-clinical receptors. As a result, no receptor binding data can be provided.

Cellular Assays (e.g., Proliferation, Apoptosis in Cell Lines, excluding human clinical relevance)

Investigations into the effects of this compound on cellular processes such as proliferation and apoptosis in non-human cell lines have not been reported in the available scientific literature. Therefore, no data from cellular assays can be included.

In Vitro Herbicide Activity Screening

Screening studies to determine the in vitro herbicidal activity of this compound have not been documented in accessible research. There is no data to report on its potential as a herbicide.

In Vitro Fungicide Activity Screening

There are no published reports on the in vitro screening of this compound for fungicidal activity. As such, no information on its efficacy against fungal pathogens is available.

Mechanistic Investigations of Observed Activities in Vitro and Agrochemical Context

Biochemical Pathway Analysis in Target Organisms (e.g., plants, fungi, bacteria)

Phenoxyalkanoic acids are best known for their effects on plants, where they function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). nufarm.com The primary biochemical pathway affected by these compounds is the auxin signaling pathway, which is crucial for regulating plant growth and development. nufarm.com

When introduced into a susceptible plant, these synthetic auxins bind to auxin receptors, leading to an overstimulation of auxin-responsive genes. This disrupts normal hormonal balance, causing rapid and uncontrolled cell division and elongation, which ultimately results in the death of the plant. nufarm.com The metabolic fate of phenoxyalkanoic acids in soil and microorganisms has also been a subject of study. Bacterial degradation is a primary mechanism for their dissipation in the environment. nih.gov Certain bacteria possess enzymatic pathways capable of cleaving the ether bond of these compounds, breaking them down into less toxic substances. researchgate.net

Target Identification and Validation Through Molecular Biology Techniques

The primary molecular target for auxin-mimicking herbicides, a class to which 3-(2,3,5-trimethylphenoxy)propanoic acid belongs, has been identified as the TIR1/AFB family of F-box proteins, which are components of the SCF-TIR1/AFB ubiquitin ligase complex. nih.gov The identification and validation of this target have been achieved through a combination of molecular biology techniques:

Molecular Docking: Computational models are used to predict the binding affinity of phenoxyalkanoic acids to the auxin receptor complex. Studies have shown that the herbicidally active enantiomers of these acids fit snugly into the binding pocket of the TIR1 protein. nih.gov

In Vitro Binding Assays: These experiments directly measure the interaction between the compound and its target protein. Techniques such as surface plasmon resonance (SPR) can quantify the binding and dissociation kinetics, confirming the strength of the interaction. nih.gov

Genetic Studies: Using model organisms like Arabidopsis thaliana, researchers can create mutants with altered auxin receptors. By observing the reduced sensitivity of these mutants to phenoxyalkanoic acids, the specific target can be validated.

Kinetic Studies of Enzyme Inhibition by this compound Derivatives

While specific enzyme inhibition kinetic data for this compound are not available, the broader class of phenoxyalkanoic acids are not primarily known as enzyme inhibitors in the classical sense. Their action is mediated through binding to a receptor protein, which then triggers a downstream signaling cascade.

However, related compounds are studied for their enzyme inhibition properties in other contexts. For instance, studies on other carboxylic acids, such as benzoic acid, have detailed their kinetics as competitive inhibitors of enzymes like tyrosinase. wikipedia.org Such studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor to determine key kinetic parameters like the Michaelis constant (Km) and the inhibition constant (Ki). These values help to characterize the potency and mechanism of inhibition.

Structure-Activity Relationship (SAR) Studies for Biological and Agrochemical Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of agrochemicals. For phenoxyalkanoic acids, SAR studies have revealed several key structural features that influence their herbicidal activity:

The Carboxylic Acid Group: This group is essential for activity, as it mimics the carboxylate of the natural auxin IAA, allowing it to interact with the receptor.

The Phenoxy Ring: The substitution pattern on the aromatic ring significantly impacts activity. The nature, number, and position of substituents can affect binding affinity, translocation within the plant, and metabolic stability.

The Alkanoic Acid Side Chain: The length and branching of this chain are also critical. For phenoxypropanoic acids, the stereochemistry at the chiral center is a major determinant of activity, with the (R)-enantiomer typically being much more active than the (S)-enantiomer. nih.gov This is attributed to a better fit in the receptor binding site. nih.gov

A hypothetical SAR table for derivatives of this compound, based on general principles for this class, is presented below.

Modification Position of Substitution Predicted Effect on Herbicidal Activity Rationale
Removal of a methyl group2, 3, or 5Likely decreaseReduced lipophilicity and altered steric interactions with the receptor.
Addition of a chlorine atom4 or 6Potential increaseIncreased electronegativity and potential for enhanced binding affinity, similar to known potent herbicides like 2,4-D.
Esterification of the carboxylic acid-Variable; may act as a pro-herbicideThe ester would need to be hydrolyzed in the plant to the active carboxylic acid.
Inversion of the chiral center (if applicable)Propanoic acid alpha-carbonSignificant decreaseThe (S)-enantiomer typically has a much lower binding affinity for the auxin receptor.

This table is illustrative and based on established SAR principles for phenoxyalkanoic acid herbicides, not on experimental data for the specific named compound.

Gene Expression Analysis in Response to Compound Exposure (Non-Clinical Systems)

Exposure of plants to synthetic auxins like the phenoxyalkanoic acids leads to significant changes in gene expression. These changes can be studied using techniques such as quantitative reverse transcription PCR (qRT-PCR) and microarray analysis or RNA sequencing.

Upon binding of the synthetic auxin to the TIR1/AFB receptor, the complex targets Aux/IAA transcriptional repressor proteins for degradation. The removal of these repressors leads to the upregulation of a wide range of auxin-responsive genes. These genes are involved in processes such as:

Cell Wall Modification: Genes encoding for enzymes that loosen the cell wall, allowing for cell expansion.

Ethylene Biosynthesis: Increased production of the plant hormone ethylene, which is involved in stress responses and senescence.

Transcription Factors: Activation of other transcription factors that further amplify the hormonal response.

These large-scale changes in gene expression ultimately overwhelm the plant's normal regulatory mechanisms, leading to the observed herbicidal effects.

Advanced Analytical Methodologies for Complex Systems

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are fundamental for assessing the purity and establishing the impurity profile of pharmaceutical compounds and other chemical substances. For a compound like 3-(2,3,5-Trimethylphenoxy)propanoic acid, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. This typically involves a non-polar stationary phase (like a C18 column) and a polar mobile phase.

A typical RP-HPLC method for a propanoic acid derivative might utilize a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The pH of the mobile phase is a critical parameter to control the ionization of the carboxylic acid group, which in turn affects the retention time and peak shape. Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the trimethylphenoxy group will absorb UV light.

Impurity profiling by HPLC involves developing a method that can separate the main compound from all potential process-related impurities and degradation products. According to International Council for Harmonisation (ICH) guidelines, impurities present at levels above 0.1% should be identified and quantified. chemscene.com A well-developed HPLC method should be able to resolve these impurities from the main peak and from each other, allowing for their accurate quantification. Forced degradation studies are often employed to generate potential degradation products and to demonstrate the stability-indicating nature of the analytical method. uva.es

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the analysis of volatile compounds. Due to the carboxylic acid group, this compound has limited volatility and may require derivatization before GC analysis. A common derivatization technique for carboxylic acids is esterification (e.g., methylation) to convert the non-volatile acid into a more volatile ester. This allows for analysis at lower temperatures and improves peak shape.

The GC analysis would typically be performed on a capillary column with a suitable stationary phase, and a Flame Ionization Detector (FID) is often used for quantification due to its wide linear range and sensitivity to organic compounds. GC can be particularly useful for identifying and quantifying volatile or semi-volatile impurities that may be present in the sample.

Table 1: Comparison of Chromatographic Methods for Purity and Impurity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability to Target Compound Directly applicable.Generally requires derivatization to increase volatility.
Typical Stationary Phase Reversed-phase (e.g., C18, C8).Various capillary columns (e.g., polysiloxane-based).
Typical Mobile Phase Aqueous buffer/organic solvent mixture.Inert gas (e.g., Helium, Nitrogen).
Common Detector UV-Vis, Diode Array Detector (DAD).Flame Ionization Detector (FID), Mass Spectrometer (MS).
Primary Use Purity assessment, impurity profiling of non-volatile compounds.Analysis of volatile and semi-volatile compounds and impurities.

Spectroscopic Techniques for Trace Analysis and Metabolite Identification (Non-Clinical)

Spectroscopic techniques are indispensable for the structural elucidation and sensitive detection of chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are key techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide detailed information about the structure of this compound. The spectrum would be expected to show distinct signals for the aromatic protons, the methyl groups on the phenyl ring, and the protons of the propanoic acid chain. The chemical shifts, splitting patterns, and integration of these signals would confirm the molecular structure. For instance, the protons of the propanoic acid chain would likely appear as multiplets, and the methyl groups on the aromatic ring would give rise to singlets at characteristic chemical shifts. While no specific spectrum for this compound is publicly available, analysis of related propanoic acid derivatives can provide expected ranges for these signals. nih.gov

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the propanoic acid side chain and fragmentation of the trimethylphenoxy group, providing further structural confirmation. researchgate.net The trimethylsilyl (B98337) derivative of propanoic acid, for example, shows characteristic fragmentation patterns in its mass spectrum. nih.gov

For trace analysis, spectroscopic detectors are often coupled with chromatographic systems, as discussed in the next section. In the context of non-clinical metabolite identification, sensitive spectroscopic techniques are crucial. After administration of the compound to a biological system (e.g., in vitro cell cultures or animal models in a research setting), samples can be analyzed to detect and identify metabolites. These metabolites are often formed by enzymatic reactions such as hydroxylation, oxidation, or conjugation. The identification of these metabolites is critical for understanding the compound's metabolic fate.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixtures

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are exceptionally powerful for the analysis of complex mixtures. chemscene.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. researchgate.net For the analysis of this compound in a complex matrix, the sample would first be extracted and likely derivatized to increase the volatility of the target compound. The derivatized sample is then injected into the GC, where the components are separated. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to a spectral library or by interpreting the fragmentation pattern. GC-MS is a robust and sensitive technique for the analysis of propanoic acid and its derivatives in various matrices. ncats.io

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of compounds like this compound in complex biological and environmental samples. researchgate.net In this technique, the effluent from the HPLC column is introduced into a mass spectrometer. The first mass spectrometer (MS1) is used to select the molecular ion of the target compound. This selected ion is then fragmented, and the resulting fragment ions are analyzed by a second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the detection of the compound at very low concentrations even in the presence of interfering substances. tsu.ge A significant advantage of LC-MS/MS for acidic compounds is that it often does not require derivatization. nih.gov

Table 2: Overview of Hyphenated Techniques for the Analysis of this compound in Complex Mixtures

TechniquePrincipleAdvantages for this Compound ClassConsiderations
GC-MS Separation by GC followed by detection and identification by MS.- High chromatographic resolution.
  • Provides structural information from mass spectra.
  • - Derivatization is likely required for the carboxylic acid group.
    LC-MS/MS Separation by LC followed by selective and sensitive detection by tandem MS.- High sensitivity and selectivity.
  • Often no derivatization needed.
  • Suitable for complex matrices. nih.gov
  • - Matrix effects can influence ionization and require careful method development.

    Environmental Fate and Degradation Pathways

    Photodegradation Studies under Simulated Environmental Conditions

    Photodegradation is a key process that can influence the persistence of chemical compounds in the environment. For phenoxy acid herbicides, which share a similar core structure with 3-(2,3,5-Trimethylphenoxy)propanoic acid, photodegradation in aqueous solutions and on surfaces can occur through direct and indirect photolysis.

    Direct photolysis involves the absorption of UV radiation by the molecule, leading to its excitation and subsequent chemical transformation. Indirect photolysis is mediated by other substances present in the environment, such as hydroxyl radicals, which are highly reactive and can degrade a wide range of organic compounds.

    Studies on related phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) have shown that the rate of photodegradation is influenced by factors such as the wavelength of light, the presence of photosensitizers, and the chemical matrix of the water. For instance, the presence of substances like hydrogen peroxide (H₂O₂) can accelerate the photodegradation process through the formation of hydroxyl radicals. The degradation of 2,4-D has been observed to be more efficient under UV irradiation in the presence of a photocatalyst like titanium dioxide (TiO₂) or in a photo-Fenton system (UV/H₂O₂/Fe³⁺).

    While specific half-life data for this compound is unavailable, the general behavior of phenoxy herbicides suggests that photodegradation is a relevant, albeit variable, dissipation pathway in sunlit surface waters.

    Table 1: Illustrative Photodegradation Half-lives of Phenoxy Herbicides under Various Conditions (Data for Analogous Compounds)

    CompoundConditionsHalf-life
    2,4-DUV irradiation (254 nm)Varies (minutes to hours)
    MCPASimulated sunlight, aqueous solutionVaries (days)
    DichlorpropUV/H₂O₂ systemVaries (minutes)

    This table provides representative data for analogous compounds to illustrate potential photodegradation rates and is not specific to this compound.

    Biodegradation Pathways in Soil and Aquatic Environments

    Biodegradation is a critical process determining the fate and persistence of organic compounds in soil and water. Microorganisms, particularly bacteria and fungi, play a significant role in the breakdown of phenoxy acid herbicides. The rate and extent of biodegradation are influenced by soil type, organic matter content, pH, temperature, moisture, and the composition of the microbial community.

    For phenoxyalkanoic acids, a common initial step in biodegradation is the cleavage of the ether bond, separating the aromatic ring from the aliphatic side chain. This is often followed by the degradation of the aromatic ring. Another important pathway is the β-oxidation of the carboxylic acid side chain.

    Given its structure, this compound is expected to be susceptible to microbial degradation, with half-lives in soil likely ranging from days to weeks under favorable conditions, similar to other phenoxy herbicides.

    Metabolism Studies in Plants (for Agrochemical Relevance)

    The metabolism of herbicides in plants is a key factor in their selectivity and mode of action. Plants can metabolize phenoxy herbicides through several pathways, leading to detoxification and reduced phytotoxicity in tolerant species. lsuagcenter.com

    Common metabolic reactions for phenoxy herbicides in plants include:

    Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring, which is a primary detoxification step. lsuagcenter.com

    Conjugation: The detoxified molecule is then often conjugated (bound) with plant components like glucose or amino acids. This process increases the water solubility of the compound and facilitates its sequestration within the plant cell, effectively inactivating it. lsuagcenter.com

    Side-chain degradation: The propanoic acid side chain can be shortened through processes like β-oxidation. lsuagcenter.com For example, 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) is converted to the more active 2,4-D in susceptible plants through β-oxidation. wikipedia.org

    The presence of the three methyl groups on the phenoxy ring of this compound may influence the rate and pathway of its metabolism in plants compared to non-methylated analogues.

    Sorption and Leaching Behavior in Different Soil Types

    The mobility of a chemical in soil, including its potential to leach into groundwater, is largely governed by its sorption (adsorption and desorption) characteristics. For weak acid herbicides like the phenoxyalkanoic acids, soil pH and organic carbon content are the primary factors controlling sorption. mdpi.commdpi.com

    Soil pH: Phenoxyalkanoic acids are weak acids and exist predominantly in their anionic (negatively charged) form at typical soil pH values (above their pKa). Since soil surfaces are also generally negatively charged, repulsion occurs, leading to weak sorption and higher mobility. mdpi.com At lower soil pH, more of the herbicide will be in its neutral, undissociated form, which is more readily adsorbed to soil organic matter. mdpi.com

    Organic Carbon Content: Soil organic matter is the main sorbent for non-ionic organic compounds. A positive correlation is generally observed between the organic carbon content of a soil and the sorption of phenoxy herbicides. mdpi.com

    Due to their relatively high water solubility and weak sorption in many soil types, phenoxy herbicides are considered to have a moderate to high potential for leaching. nih.gov Therefore, it can be inferred that this compound would likely exhibit similar behavior, with a higher risk of leaching in sandy soils with low organic matter and higher pH.

    Table 2: General Influence of Soil Properties on Sorption and Leaching of Phenoxyalkanoic Acids

    Soil PropertyInfluence on SorptionInfluence on Leaching Potential
    Organic Carbon Content Increases with increasing organic carbonDecreases with increasing organic carbon
    Soil pH Decreases with increasing pHIncreases with increasing pH
    Clay Content Minor influence compared to organic carbon and pHMinor influence

    This table provides a generalized overview for the class of phenoxyalkanoic acids.

    Assessment of Environmental Persistence and Transformation Products

    The environmental persistence of a chemical is a measure of the time it remains in a particular environmental compartment. For phenoxy herbicides, persistence is highly variable and depends on the environmental conditions. In general, they are considered to be of low to moderate persistence. oregonstate.edu

    Transformation Products: The degradation of phenoxy herbicides leads to the formation of various transformation products (metabolites). A common transformation product of chlorinated phenoxy herbicides is the corresponding chlorophenol. For this compound, a likely initial transformation product from the cleavage of the ether linkage would be 2,3,5-trimethylphenol (B45783) . Further degradation of this aromatic intermediate would then occur.

    Future Research Directions and Emerging Applications

    Exploration of Novel Synthetic Methodologies

    The efficient and stereoselective synthesis of 3-(2,3,5-Trimethylphenoxy)propanoic acid is a foundational step for its future application. Current synthetic routes for similar phenoxypropionic acids often involve the Williamson ether synthesis, reacting a substituted phenol (B47542) with an α-haloalkanoic acid ester followed by hydrolysis. Future research is likely to focus on developing more advanced and sustainable synthetic strategies.

    Key areas for exploration include:

    Catalytic C-O Coupling Reactions: The use of transition metal catalysts, such as copper or palladium, could offer more efficient and milder conditions for the formation of the ether linkage. These methods may provide higher yields and greater functional group tolerance compared to traditional methods.

    Asymmetric Synthesis: For applications where chirality is crucial, the development of enantioselective synthetic routes will be paramount. This could involve the use of chiral auxiliaries, organocatalysis, or chiral metal complexes to control the stereochemistry at the propanoic acid moiety.

    Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Investigating the synthesis of this compound using flow reactors could lead to more efficient and reproducible manufacturing processes.

    Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could provide a highly selective and environmentally friendly alternative to traditional chemical methods.

    Synthesis ApproachPotential AdvantagesResearch Focus
    Catalytic C-O CouplingHigher yields, milder conditionsDevelopment of novel catalyst systems
    Asymmetric SynthesisProduction of single enantiomersChiral catalysts and auxiliaries
    Flow ChemistryImproved safety and scalabilityOptimization of reaction parameters in flow
    BiocatalysisHigh selectivity, green chemistryEnzyme screening and engineering

    Development of Advanced Materials Based on this compound Scaffolds

    The unique structural features of this compound, including its aromatic ring, ether linkage, and carboxylic acid group, make it an attractive building block for the development of advanced materials. The carboxylic acid moiety provides a versatile handle for polymerization or for grafting onto surfaces.

    Future research in this area could focus on:

    Polymers and Resins: Incorporation of the this compound unit into polyester (B1180765) or polyamide backbones could lead to the creation of polymers with tailored thermal, mechanical, and optical properties. The trimethylphenyl group can impart hydrophobicity and rigidity to the polymer chain.

    Functional Coatings: The compound could be used to modify surfaces, creating functional coatings with specific properties such as corrosion resistance, antimicrobial activity, or altered wettability.

    Liquid Crystals: The rigid aromatic core of the molecule suggests potential applications in the field of liquid crystals. By attaching appropriate mesogenic groups, it may be possible to design novel liquid crystalline materials.

    Drug Delivery Systems: The hydrophobic nature of the trimethylphenoxy group combined with the hydrophilic carboxylic acid could be exploited in the design of amphiphilic polymers for use in drug delivery vehicles like micelles or nanoparticles.

    Integration with Machine Learning for Predictive Activity Modeling

    The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical and materials science. nih.govnih.gov For a molecule like this compound, where empirical data may be scarce, in silico methods are invaluable for predicting its properties and potential applications.

    Future directions in this domain include:

    Quantitative Structure-Activity Relationship (QSAR) Modeling: By building QSAR models based on datasets of related phenoxypropanoic acids, it is possible to predict the biological activity of this compound for various applications, such as herbicidal or pharmaceutical activity. acs.org

    Proteochemometric Modeling (PCM): This technique combines information about both chemical structures and protein targets to predict interactions. nih.gov PCM could be used to identify potential protein targets for this compound and to predict its efficacy and potential for resistance development in agrochemical applications.

    Generative Models for Novel Derivatives: AI-powered generative models can design novel molecules with desired properties. agribusinessglobal.com By using the this compound scaffold as a starting point, these models could suggest modifications to optimize for specific activities, such as enhanced herbicidal potency or improved biodegradability.

    Predictive Toxicology: Machine learning models can be trained to predict the potential toxicity of new chemical entities, reducing the need for extensive animal testing and enabling a "fail fast, fail cheap" approach to chemical design. researchgate.net

    Modeling TechniqueApplication for this compoundPotential Outcome
    QSARPredicting biological activity based on structural features.Identification of promising areas for experimental testing.
    ProteochemometricsModeling interactions with multiple protein targets.Prediction of efficacy and resistance profiles in agrochemicals.
    Generative ModelsDesigning novel derivatives with optimized properties.Accelerated discovery of more effective and safer compounds.
    Predictive ToxicologyAssessing potential adverse effects in silico.Early identification of potential safety concerns.

    Untapped Biological and Agrochemical Applications (Non-Clinical)

    While the broader class of phenoxypropanoic acids is well-known for its herbicidal activity, the specific substitution pattern of this compound may confer novel biological activities. chemimpex.comchemimpex.com

    Potential untapped applications include:

    Plant Growth Regulation: Beyond herbicidal effects, phenoxyalkanoic acids can act as plant growth regulators, mimicking the action of natural auxins. The specific activity of the title compound in this regard remains to be explored.

    Fungicidal and Insecticidal Activity: The trimethylphenyl moiety is present in some compounds with fungicidal or insecticidal properties. Screening this compound and its derivatives against a range of plant pathogens and insect pests could reveal new agrochemical applications.

    Nematicidal Activity: Soil-borne nematodes are a significant threat to agriculture. The unique lipophilicity imparted by the trimethylphenyl group could facilitate penetration into nematodes, making this scaffold a candidate for new nematicidal agents.

    Allelochemicals: The compound could be investigated for its allelopathic potential, i.e., its ability to influence the growth of other plants and microorganisms in its vicinity. This could lead to applications in weed management through natural product-inspired approaches.

    Collaborative Research Opportunities and Interdisciplinary Approaches

    The full potential of this compound can best be unlocked through collaborative and interdisciplinary research. The journey from molecular design to real-world application requires expertise from a wide range of scientific disciplines. chimia.chacs.org

    Key opportunities for collaboration include:

    Academia-Industry Partnerships: Collaborations between academic research groups with expertise in synthetic chemistry, materials science, and computational modeling, and industrial partners in the agrochemical or specialty chemical sectors can accelerate the development and commercialization of new technologies based on this scaffold. acs.org

    Integration of Chemistry and Biology: Close collaboration between synthetic chemists and biologists is essential for the design, synthesis, and biological evaluation of new derivatives. High-throughput screening and mechanism-of-action studies will be crucial in identifying promising lead compounds.

    Data Science and Cheminformatics: The integration of data scientists and cheminformaticians will be vital for the development and application of predictive models, the analysis of large datasets from high-throughput screening, and the rational design of new molecules. nih.gov

    Sustainable Chemistry and Green Engineering: An interdisciplinary approach that considers the entire lifecycle of the compound, from its synthesis to its environmental fate, will be necessary to ensure that any new applications are sustainable and environmentally responsible.

    Q & A

    Basic Research Questions

    Q. What are the recommended methods for synthesizing 3-(2,3,5-Trimethylphenoxy)propanoic acid, and how can purity be optimized?

    • Methodology :

    • Synthetic routes : Adapt protocols from structurally similar arylpropanoic acids, such as coupling 2,3,5-trimethylphenol with bromopropanoic acid under basic conditions (e.g., K₂CO₃ in DMF) .
    • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) based on polarity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
    • Validation : Confirm structure via 1H^1H-NMR (e.g., aromatic proton splitting patterns) and FTIR (C=O stretch at ~1700 cm1^{-1}) .

    Q. How does the substituent arrangement (2,3,5-trimethyl groups) influence the compound’s acidity compared to other substituted phenylpropanoic acids?

    • Data-driven analysis :

    • Compare dissociation constants (pKa) with analogs. For example:
    Substituent PatternpKa (25°C)Reference
    2-Chlorophenyl4.58
    4-Nitrophenyl4.47
    2,3,5-Trimethyl Est. 4.8–5.2(Extrapolated from steric/electronic effects)
    • Method : Use potentiometric titration in aqueous ethanol (50% v/v) to determine experimental pKa .

    Q. What safety protocols are critical when handling this compound in the laboratory?

    • Guidelines :

    • Avoid inhalation/contact: Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, follow emergency rinsing protocols (15 min water flush) .
    • Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Store at 4°C in desiccators .

    Advanced Research Questions

    Q. How can computational modeling predict the biological activity of this compound?

    • Approach :

    • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target enzymes (e.g., cyclooxygenase-2). Compare with known NSAIDs .
    • Use QSAR models to correlate substituent effects (methyl groups’ electron-donating nature) with anti-inflammatory activity .
    • Validate predictions via in vitro assays (e.g., COX-2 inhibition ELISA) .

    Q. How should researchers address discrepancies in solubility data across different solvents?

    • Troubleshooting framework :

    • Controlled experiments : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) at 25°C. Use UV-Vis spectroscopy for quantification .
    • Variables : Account for batch-to-batch purity variations (e.g., residual solvents) and solvent polarity indices. Cross-reference with Hansen solubility parameters .

    Q. What strategies are effective for analyzing metabolic stability of this compound in hepatic models?

    • Protocol :

    • Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS over 60 min .
    • Identify metabolites using high-resolution mass spectrometry (HRMS). Compare fragmentation patterns with databases (e.g., METLIN) .

    Data Interpretation & Experimental Design

    Q. How can researchers design dose-response studies to evaluate cytotoxicity without confounding oxidative stress effects?

    • Experimental design :

    • Use a tiered approach:

    MTT assay (24–72 hr exposure) to establish IC₅₀.

    ROS detection : Pair with DCFH-DA fluorescence to distinguish direct cytotoxicity from oxidative damage .

    Controls : Include antioxidants (e.g., NAC) to validate ROS-specific effects .

    Q. What chromatographic techniques resolve this compound from its synthetic byproducts?

    • Optimized separation :

    • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:0.1% TFA water = 65:35). Retention time ~8.2 min .
    • GC-MS : Derivatize with BSTFA to improve volatility. Monitor m/z 240 (molecular ion) and 179 (base peak) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.